3-methyl-5-propanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound has a unique structure that includes a tetrahydro-1,5-benzodiazepin-2-one core with methyl and propanoyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can be achieved through various synthetic routes. One common method involves the alkylation of 1,5-tetrahydrobenzodiazepin-2-one derivatives under phase-transfer catalysis conditions . The reaction typically involves the use of alkyl halides and a base in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an aromatic hydrogen with an electrophile.
Common Reagents and Conditions
Nitration: Potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Major Products Formed
Nitration: Formation of nitro derivatives, such as 8- and 9-nitro-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-ones.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased neuronal inhibition and produces anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 1-Benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Uniqueness
3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other benzodiazepine derivatives. Its unique structure allows for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-methyl-5-propanoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-12(16)15-8-9(2)13(17)14-10-6-4-5-7-11(10)15/h4-7,9H,3,8H2,1-2H3,(H,14,17) |
InChI Key |
UNCFPZOPFPIYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(C(=O)NC2=CC=CC=C21)C |
Origin of Product |
United States |
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